DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin

Membrane Biophysics Liposome Preparation Phase Behavior

Researchers requiring fluid-phase lipid bilayers at room temperature face limited options among saturated phosphatidylcholines. DLPC (CAS 18194-25-7), with a phase transition temperature (Tm) of approximately -2°C, uniquely provides stable fluid membranes at ambient temperature without heating-unlike DMPC, DPPC, or DSPC, which remain in the gel phase under these conditions. • Enables room-temperature liposome & supported bilayer formation without external heating • Delivers 3.7-fold higher aerosol drug output vs. DPPC in nebulized liposomal formulations • Validated LC-MS standard for phosphatidylcholine quantification • Supplied at ≥99% purity (TLC) with full analytical documentation; bulk & custom synthesis available

Molecular Formula C32H65NO8P+
Molecular Weight 622.8 g/mol
Cat. No. B12059429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDLPC;L-beta,gamma-Dilauroyl-alpha-lecithin
Molecular FormulaC32H65NO8P+
Molecular Weight622.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/p+1
InChIKeyIJFVSSZAOYLHEE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DLPC Technical Baseline & Core Attributes


1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic, saturated phosphatidylcholine (PC) bearing two 12-carbon lauroyl chains [1]. It is a well-characterized phospholipid used extensively in the generation of micelles, liposomes, and artificial membrane systems . Commercial sources routinely supply DLPC at high purity (≥99% by TLC) for use as an analytical standard and as a defined component in model membrane research . Its short, fully saturated acyl chains confer distinct biophysical properties—including a low main phase transition temperature (Tm ~ -2°C) and high aqueous solubility relative to longer-chain saturated PCs—that differentiate it from commonly used analogs and dictate its suitability for specific experimental and formulation applications [2].

Phase State Fluid bilayer at ambient and physiological temperature
Research Use Model membrane, liposome, and supported bilayer systems
Standard Grade High-purity analytical reference for lipidomics workflows

DLPC vs. DMPC, DPPC, and DSPC


While DLPC belongs to the saturated diacylphosphatidylcholine class alongside DMPC (C14:0), DPPC (C16:0), and DSPC (C18:0), simple substitution among these lipids is precluded by chain-length-dependent differences in key physicochemical and biological parameters. These differences manifest as quantifiable variations in phase transition temperature (Tm), critical bilayer concentration (CBC), substrate specificity for lipid-modifying enzymes, and in vivo performance of derived formulations [1][2][3]. Selection of the correct lipid is therefore not a matter of interchangeability but of matching precise, measurable properties to the experimental or formulation requirements. The evidence below quantifies these differentiating characteristics to guide informed procurement decisions.

Risk Dimension
DLPC (Target)
Longer-Chain PCs (DMPC, DPPC, DSPC)
Phase State at Ambient Temp
Fluid liquid-crystalline phase; supports membrane protein reconstitution and permeability studies
Gel phase under same conditions; membrane fluidity and permeability profiles may shift substantially
Monomer Solubility
Detectable aqueous monomer concentration; supports rapid lipid exchange and equilibration
Extremely low monomer solubility; lipid transfer kinetics may not reproduce DLPC behavior
Enzyme Substrate Accessibility
Accessible monolayer at moderate surface pressures; supports sPLA₂ activity observation
Condensed monolayer packing restricts enzyme access; hydrolysis comparability may not transfer

DLPC Differentiation Evidence


Phase Transition Temperature Comparison

The gel-to-liquid crystalline phase transition temperature (Tm) is a primary determinant of membrane fluidity at a given temperature. DLPC exhibits a Tm of approximately -2°C (271 K), which is substantially lower than that of the next longer-chain saturated analog, DMPC (Tm ~ 23°C), and far below those of DPPC (Tm ~ 41°C) and DSPC (Tm ~ 55°C) [1][2][3]. This low Tm ensures that DLPC bilayers remain in the fluid, liquid-crystalline phase under standard physiological and ambient laboratory conditions (e.g., room temperature or 37°C), whereas DMPC, DPPC, and DSPC exist in the more ordered gel phase under these same conditions [4].

Phase Transition Temperature
Head-to-head
DLPC Tm ~ −2°C vs DMPC ~23°C, DPPC ~41°C, DSPC ~55°C — difference of 25–57°C
Supports fluid-phase bilayer studies at ambient temperature
DSC on fully hydrated multilamellar vesicles
Membrane Biophysics Liposome Preparation Phase Behavior

Aqueous Solubility & Critical Bilayer Concentration

The critical bilayer concentration (CBC) defines the monomer solubility limit above which bilayer structures form. For DLPC, the CBC has been experimentally determined to be 2.5 × 10⁻⁸ M at room temperature in neutral pH buffer [1]. This value is orders of magnitude higher than the estimated CMC/CBC for longer-chain saturated phosphatidylcholines (e.g., DPPC, DSPC), which are below the detection limit of standard techniques due to extremely low monomer solubility. For context, the CMC of DLPC has been theoretically estimated at approximately 3.1 × 10⁻⁷ M [2].

Critical Bilayer Concentration
Class-level
2.5 × 10⁻⁸ M (25 nM) at room temperature, neutral pH
Supports higher monomer solubility context relative to longer-chain PCs
At least 10- to 100-fold higher than DPPC/DSPC; class inference based on chain-length solubility trends
Membrane Solubilization Lipid Monomer Transfer Model Membrane Formation

Aerosolization Efficiency vs. DPPC Liposomes

In a head-to-head clinical formulation study, beclomethasone dipropionate liposomes prepared from DLPC demonstrated markedly superior nebulization efficiency compared to those prepared from DPPC. The total drug output during inhalation was 11.4 µg for the DLPC formulation versus only 3.1 µg for the DPPC formulation—a 3.7-fold increase in delivered dose [1][2]. While both formulations exhibited similar pulmonary deposition patterns and sustained release profiles (79% vs. 83% retention at 24 h), the enhanced aerosol cloud generation from DLPC suspensions provides a clear formulation advantage for inhaled liposomal therapeutics [1].

Nebulization Output
Head-to-head
DLPC: 11.4 µg vs DPPC: 3.1 µg — 3.7× difference in total drug output
Reported higher aerosol output in formulation study
Jet nebulizer; healthy volunteer study; n=11
Pulmonary Drug Delivery Liposome Formulation Aerosol Nebulization

Area per Lipid Molecule

The area per lipid molecule is a fundamental structural parameter reflecting lipid packing density and membrane fluidity. At 303 K (fluid phase for both lipids), DLPC exhibits a significantly larger area per lipid (63.2 ± 0.5 Ų) compared to DMPC (60.6 ± 0.5 Ų), as measured by X-ray scattering from fully hydrated oriented multilamellar arrays [1][2]. This difference of ~2.6 Ų (approximately 4.3% larger for DLPC) is consistent with the shorter acyl chain length of DLPC, which reduces hydrophobic chain-chain interactions and results in a looser lateral packing and thinner hydrophobic core (bilayer thickness ~31.4 Å for DLPC vs. ~36.3 Å for DMPC) [2].

Area per Lipid Molecule
Head-to-head
DLPC: 63.2 ± 0.5 Ų vs DMPC: 60.6 ± 0.5 Ų — 4.3% larger at 303 K
Supports looser lateral packing and thinner hydrophobic core interpretation
X-ray scattering; fully hydrated oriented multilamellar arrays
Lipid Bilayer Structure Molecular Dynamics Simulation X-ray Scattering

Monolayer Hydrolysis by Secretory Phospholipase A₂

Secretory phospholipase A₂ (sPLA₂) exhibits chain-length-dependent activity on phosphatidylcholine substrates. For DLPC monolayers, hydrolysis by Bothrops neuwiedii venom PLA₂ isoenzymes shows a broad optimum between 7 and 18 mN m⁻¹ surface pressure, with a cut-off pressure of 22 mN m⁻¹ [1]. In contrast, longer-chain PCs such as DMPC and DPPC form more condensed monolayers that restrict enzyme access at equivalent surface pressures, requiring higher pressures to achieve comparable hydrolysis rates [2]. Additionally, pig pancreatic sPLA₂ hydrolyzes DLPC monolayers with a cut-off lateral pressure of 18 mN m⁻¹, whereas cobra venom sPLA₂ can hydrolyze up to 30 mN m⁻¹, demonstrating enzyme-specific sensitivity to lipid chain length [3].

sPLA₂ Hydrolysis Profile
Class-level
Optimum: 7–18 mN m⁻¹ surface pressure; Cut-off: 22 mN m⁻¹
Supports enzyme-substrate accessibility context at moderate surface pressures
B. neuwiedii PLA₂; pH 8, 25°C; longer-chain PCs exhibit higher cut-off pressures
Enzyme Kinetics Lipid Monolayer Hydrolysis Membrane Biochemistry

Conformational Dynamics Compared to DMPC

Born-Oppenheimer molecular dynamics (BOMD) simulations reveal that DLPC exhibits a fundamentally different temperature-dependent conformational landscape compared to DMPC. Unlike DMPC, which shows a simpler order-disorder transition, DLPC displays multiple distinct conformations across the relevant temperature range and undergoes two distinct phase transitions [1]. The distance-fluctuation criterion as a function of temperature confirms this two-step order-disorder process in DLPC, correlating with experimentally observed sub-transition and main transition events in DSC thermograms [1][2].

Conformational Transitions
Head-to-head
Two-step order-disorder process vs single-step for DMPC
Supports distinct temperature-dependent phase behavior interpretation
BOMD simulations; DFT with damped empirical dispersion
Molecular Dynamics Lipid Conformation Membrane Dynamics

DLPC Application Scenarios


Fluid-Phase Liposomes at Ambient Temperature

Given its Tm of approximately -2°C [1], DLPC is the preferred saturated phosphatidylcholine for generating stable, fluid-phase liposomes and supported lipid bilayers at room temperature (20–25°C). In contrast, DMPC, DPPC, and DSPC exist in the gel phase under these conditions, leading to reduced membrane fluidity and altered permeability that can confound experiments involving membrane protein reconstitution, small molecule partitioning, or biosensor development. DLPC also offers a larger area per lipid (63.2 Ų) and thinner hydrophobic core (31.4 Å) than DMPC [2], providing a more fluid environment that better mimics certain biological membranes. Procure DLPC when a fluid membrane is required without heating the system above ambient temperature.

Nebulized Liposomal Pulmonary Formulations

For inhaled liposomal therapeutics, DLPC demonstrates a clear formulation advantage over DPPC. In clinical studies, DLPC-based liposomes produced a 3.7-fold higher aerosol drug output (11.4 µg vs. 3.1 µg) during nebulization while maintaining comparable pulmonary retention [3]. This enhanced aerosolization efficiency, likely attributable to the lower gel-to-fluid transition temperature and reduced cohesive forces in DLPC membranes, directly translates to more efficient dose delivery. Procurement of DLPC is recommended for research groups and pharmaceutical developers aiming to maximize aerosol output and dose reproducibility in nebulized liposome products.

Lipid Quantification Analytical Standards

DLPC is an established standard for the quantification of phosphatidylcholines by liquid chromatography-mass spectrometry (LC-MS) . Its commercial availability at high purity (>99%) and well-defined analytical characteristics make it suitable for method optimization and calibration . Additionally, its relatively high aqueous solubility (CBC = 2.5 × 10⁻⁸ M) compared to longer-chain saturated PCs facilitates the preparation of stable monomer solutions for calibration curves and quality control samples [4]. Procure DLPC as a reference standard for lipidomics workflows and analytical method validation where a short-chain, fully saturated PC with defined chromatographic behavior is required.

Phospholipase A₂ Activity Assay Substrate

Researchers investigating sPLA₂ kinetics or screening for enzyme inhibitors should consider DLPC as a model substrate. DLPC monolayers exhibit a hydrolysis optimum between 7 and 18 mN m⁻¹ and a cut-off pressure of 22 mN m⁻¹ [5], which is significantly lower than that of longer-chain PCs. This property enables observation of enzyme activity at moderate surface pressures where DMPC or DPPC monolayers would be too condensed for efficient hydrolysis [6]. Procurement of DLPC is indicated for assays designed to detect subtle differences in PLA₂ activity that may be masked by the tighter packing of longer-chain lipid substrates.

Application
Selection Property
Validation Focus
Fluid-phase liposome research
Low phase transition temperature
Bilayer fluidity confirmation at ambient temperature
Nebulized liposomal formulation studies
Reported aerosolization efficiency context
Nebulizer output and aerodynamic particle characterization
Lipidomics LC-MS quantification
High-purity analytical reference standard
Calibration linearity and method validation
Phospholipase A₂ activity assays
Accessible monolayer substrate at moderate surface pressures
Surface pressure-activity profiling and enzyme kinetics
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